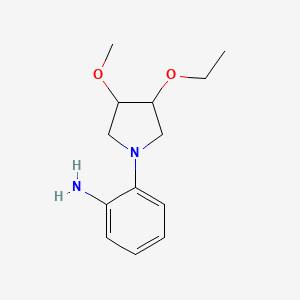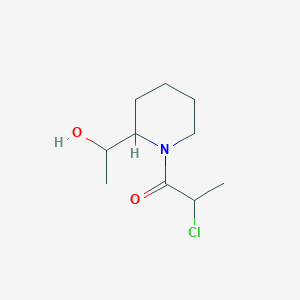
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Overview
Description
“2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Reactions
The chemistry of chlorinated organic compounds, piperidine derivatives, and propanones is foundational in synthesizing various pharmaceuticals and research chemicals. For instance, nucleophilic aromatic substitution reactions involving piperidine have been extensively studied, providing quantitative yields of nitro-substituted derivatives. These reactions, characterized by second-order kinetics and the absence of acid or base catalysis, suggest pathways for modifying similar compounds, including potential derivations of the specified chemical (Pietra & Vitali, 1972).
Pharmacological Interests
The structural features of 2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one hint at its potential pharmacological interests, especially in the realm of neuropharmacology and cancer therapy. Arylpiperazine derivatives, for instance, have been applied in clinical settings for depression, psychosis, and anxiety treatments. These compounds undergo extensive metabolism, including N-dealkylation, to form active metabolites that interact with various neurotransmitter receptors, indicating a potential research interest for similar structures in neuropharmacology (Caccia, 2007).
Antimicrobial and Antioxidant Properties
Compounds containing phenolic hydroxyl groups, such as parabens, have shown antimicrobial and antioxidant properties. Given the structural similarity, research into chloro- and hydroxyethyl- substituted piperidines could explore similar antimicrobial or antioxidant applications. This is supported by findings that methylparaben and propylparaben, which share functional group similarities with the compound of interest, are ubiquitous in various environments due to their extensive use and continuous introduction into ecosystems (Haman et al., 2015).
DNA Interactions
Compounds like Hoechst 33258, which contain piperazine derivatives and are known to bind strongly to the minor groove of double-stranded DNA, offer insights into how similar structural moieties might interact with nucleic acids. This suggests that derivatives of this compound could potentially be investigated for nucleic acid binding properties, offering applications in molecular biology and genetics (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target cells or proteins.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can affect multiple biochemical pathways and have downstream effects on cellular functions.
Result of Action
As a piperidine derivative, this compound is likely to have significant effects at the molecular and cellular levels, given the widespread use of piperidine derivatives in the pharmaceutical industry .
Properties
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVYZOGROSTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


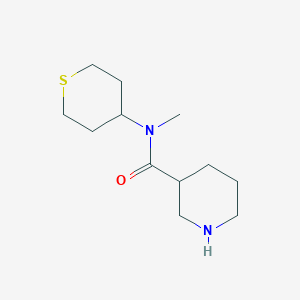


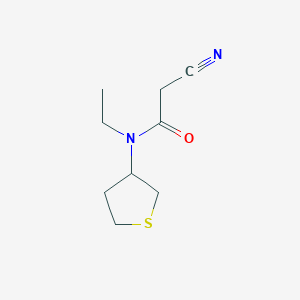
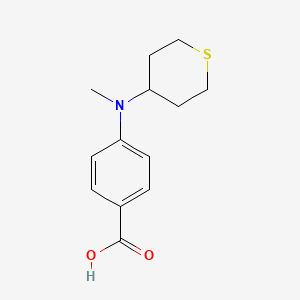
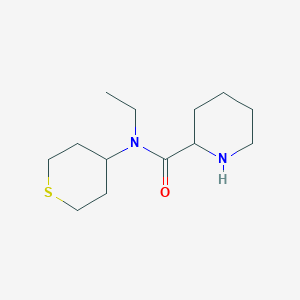

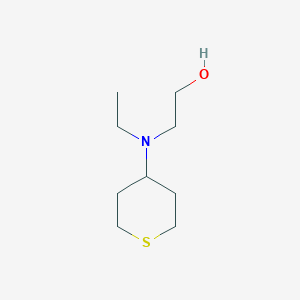


![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

